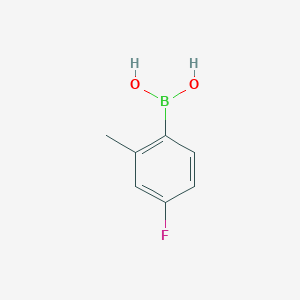

4-Fluoro-2-methylphenylboronic acid

Descripción

4-Fluoro-2-methylphenylboronic acid (CAS: 139911-29-8) is a fluorinated aromatic boronic acid with the molecular formula C₇H₈BFO₂ and a molecular weight of 153.94 g/mol . It is a white crystalline powder with a melting point range of 194–196°C and is commonly used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in pharmaceuticals and materials science . The compound’s purity is typically ≥97%, as verified by HPLC and infrared spectroscopy .

Propiedades

IUPAC Name |

(4-fluoro-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMLIVUHMSIOQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370435 | |

| Record name | 4-Fluoro-2-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139911-29-8 | |

| Record name | (4-Fluoro-2-methylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139911-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-fluoro-2-methylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The most common method for synthesizing 4-Fluoro-2-methylphenylboronic acid is through the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate, sodium carbonate, or cesium carbonate

Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

Temperature: 80-110°C

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 4-Fluoro-2-methylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: Conversion to phenols using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction to corresponding alcohols using reducing agents such as lithium aluminum hydride.

Substitution: Halogenation, nitration, and sulfonation reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 4-Fluoro-2-methylphenol

Reduction: 4-Fluoro-2-methylbenzyl alcohol

Substitution: 4-Fluoro-2-methylhalobenzenes (e.g., 4-Fluoro-2-methylchlorobenzene)

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-Fluoro-2-methylphenylboronic acid is significant in the synthesis of pharmaceuticals, particularly in developing anti-cancer agents. Its unique properties facilitate targeted drug design, enhancing efficacy against specific cancer types. For instance, studies have shown that boronic acid compounds can effectively inhibit prostate cancer cell growth while maintaining the viability of healthy cells, demonstrating a promising therapeutic index for potential anti-cancer drugs .

Organic Synthesis

This compound plays a crucial role in Suzuki-Miyaura coupling reactions, essential for forming carbon-carbon bonds in organic chemistry. These reactions are vital for creating complex organic molecules used in drug discovery and materials science. The ability to form diverse molecular architectures makes it an indispensable tool in synthetic organic chemistry.

| Reaction Type | Key Features |

|---|---|

| Suzuki Coupling | Forms carbon-carbon bonds; essential for synthesizing complex organic molecules. |

| Boronic Acid Reactions | Involves selective reactions with diols and other nucleophiles; crucial for constructing biologically active compounds. |

Bioconjugation

The boronic acid functionality allows for selective binding to diols, making this compound useful in bioconjugation processes. This property is particularly beneficial in creating targeted delivery systems in biotechnology and medical research. For example, it can be utilized to attach drugs to specific biomolecules, enhancing the precision of therapeutic interventions.

Sensor Technology

This compound's ability to form complexes with sugars is valuable in developing biosensors for glucose monitoring—an essential tool for diabetes management. Research has demonstrated the effectiveness of boronic acids in constructing sensors that can selectively bind glucose, providing accurate readings crucial for patient care .

Material Science

In material science, this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This application is vital for producing advanced materials used in various industrial applications.

| Application | Benefits |

|---|---|

| Drug Development | Targeted therapies with reduced side effects |

| Organic Synthesis | Versatile building blocks for complex molecules |

| Bioconjugation | Improved drug delivery systems |

| Sensor Technology | Enhanced glucose monitoring accuracy |

| Material Science | Improved material properties |

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the cytotoxic effects of boronic compounds on prostate cancer cells, revealing significant reductions in cell viability at specific concentrations while preserving healthy cell integrity .

- Antimicrobial Properties : Research on various boronic compounds demonstrated their effectiveness against microbial strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in antimicrobial therapies .

- Biosensor Development : The integration of this compound into sensor technology has led to the development of glucose sensors that exhibit high selectivity and sensitivity, crucial for diabetes management .

Actividad Biológica

4-Fluoro-2-methylphenylboronic acid (CAS Number: 139911-29-8) is a boronic acid derivative that has garnered attention due to its significant biological activity and applications in organic synthesis. This article explores its biochemical properties, mechanisms of action, and potential therapeutic implications, supported by relevant data and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈BFO₂ |

| Molecular Weight | 153.95 g/mol |

| Melting Point | 194°C to 196°C |

| Purity | ≥ 96% |

| Appearance | White powder |

This compound is characterized by its ability to form reversible covalent bonds with diol-containing compounds, which is a hallmark of boronic acids. This property enables it to participate in various biochemical reactions, notably in the Suzuki-Miyaura cross-coupling reactions essential for carbon-carbon bond formation .

Target Interactions

The primary mode of action for this compound involves its interaction with enzymes and proteins through the formation of boronate esters. These interactions are crucial for modulating enzymatic activity, influencing pathways such as:

- Cell Cycle Regulation

- Apoptosis and Autophagy

- Neuronal Signaling

- Inflammatory Responses

This compound has been shown to affect signaling pathways involving protein kinases and phosphatases, altering phosphorylation states and cellular responses .

Biochemical Pathways

This compound is involved in several metabolic pathways, where it serves as an intermediate in the formation of boronate esters. These intermediates are critical for various biochemical reactions, including:

- Suzuki-Miyaura Coupling Reactions : Facilitating the synthesis of biaryl compounds.

- Inhibition of Proteases : By forming covalent bonds with active sites, thus leading to enzyme inactivation .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its absorption and distribution are influenced by its ability to form complexes with diols. This property allows for targeted delivery within cells, mediated by specific transporters .

Case Studies and Research Findings

- Cellular Effects : In laboratory studies, this compound demonstrated significant effects on cell signaling pathways. For instance, it was observed to enhance apoptotic processes in cancer cell lines while modulating inflammatory responses through NF-κB signaling pathways .

- Animal Models : Research involving animal models indicated that varying dosages of this compound could lead to differential effects on metabolic pathways. Low doses were noted to improve cellular functions, while higher doses exhibited cytotoxic effects .

- Therapeutic Applications : The compound has potential applications in developing antibody-drug conjugates (ADCs) due to its ability to selectively target specific proteins involved in disease processes such as cancer and infections .

Comparación Con Compuestos Similares

Positional Isomers of Fluoro-Methylphenylboronic Acids

Three positional isomers share the same molecular formula (C₇H₈BFO₂ ) but differ in substituent positions, leading to distinct physical and chemical properties:

The meta-methyl isomer (CAS 139911-27-6) exhibits higher thermal stability due to symmetric packing in the crystal lattice .

Halogen-Substituted Analogues

Replacing fluorine with other halogens alters reactivity and electronic properties:

Key Insight : Chlorine substitution increases molecular weight and polarizability, which may improve binding affinity in medicinal chemistry applications compared to pure fluoro derivatives .

Methoxy- and Methyl-Substituted Derivatives

Methoxy groups (electron-donating) vs. methyl groups (weakly electron-donating) influence electronic and solubility properties:

Key Insight : Methoxy-substituted derivatives are more soluble but less thermally stable than methyl-substituted analogues, making them preferable for solution-phase reactions .

Pinacol Ester Derivatives

Pinacol esters stabilize boronic acids, enhancing shelf life and handling:

Key Insight : The ester form is preferred for long-term storage and reactions requiring anhydrous conditions .

Trifluoromethyl-Substituted Analogues

Trifluoromethyl groups introduce strong electron-withdrawing effects:

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| 2-Chloro-5-(trifluoromethyl)phenylboronic acid | C₇H₅BClF₃O₂ | Enhanced acidity (pKa ~7) improves reactivity under mild conditions but reduces solubility |

Key Insight : Trifluoromethyl groups significantly lower the pKa of boronic acids, enabling reactions at neutral pH .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-Fluoro-2-methylphenylboronic acid critical for experimental design?

- Answer: The compound (CAS 139911-29-8) has a molecular formula of C₇H₈BFO₂, molecular weight 153.94 g/mol, and a melting point of 194–196°C . These properties influence solubility in polar solvents (e.g., THF or DMSO) and stability under reflux conditions. Differential Scanning Calorimetry (DSC) is recommended to verify melting behavior, while NMR (¹H/¹³C/¹⁹F) and FT-IR are essential for structural confirmation.

Q. What synthetic routes are commonly employed for preparing this compound?

- Answer: A standard method involves halogen-metal exchange followed by boronation. For example, starting from 4-fluoro-2-methylbromobenzene, treatment with n-BuLi at -78°C in THF, followed by reaction with trimethyl borate yields the boronic acid. Purification via recrystallization (ethanol/water) ensures >98% purity . The pinacol ester derivative (CAS 380430-66-0) can also be synthesized for improved stability during storage .

Q. How does this compound perform in Suzuki-Miyaura cross-coupling reactions?

- Answer: The compound participates efficiently in Suzuki couplings with aryl halides. Optimal conditions include Pd(PPh₃)₄ (1 mol%), K₂CO₃ base in a 3:1 dioxane/water solvent system at 80°C for 12 hours. Yields typically exceed 80%, but protodeboronation can occur; adding catalytic Cu(I) salts or lowering reaction temperatures mitigates this .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and stability of this compound in solution?

- Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level effectively models electronic properties, such as frontier molecular orbitals (FMOs), to predict nucleophilic/electrophilic sites. Solvent effects (e.g., water vs. THF) can be simulated using the Polarizable Continuum Model (PCM) .

Q. How do regioisomeric variations (e.g., fluoro and methyl group positions) affect the melting points and solubility of substituted phenylboronic acids?

- Answer: Melting points vary significantly with substituent positions. For example:

- 4-Fluoro-2-methyl: 194–196°C

- 4-Fluoro-3-methyl: 212–217°C

- 5-Fluoro-2-methyl: 144–148°C

This trend correlates with molecular symmetry and intermolecular hydrogen bonding. Solubility in aqueous media decreases with increased hydrophobicity from methyl groups.

Q. What strategies mitigate protodeboronation during coupling reactions with this compound?

- Answer: Key strategies include:

- Using sterically hindered bases (e.g., Cs₂CO₃) to reduce boronate hydrolysis.

- Adding Cu(I) additives (e.g., CuCl) to stabilize the boronate intermediate.

- Employing microwave-assisted reactions to shorten reaction times .

Q. How can this compound be utilized in carbohydrate-binding sensor design?

- Answer: The boronic acid moiety binds diols (e.g., glucose) via reversible ester formation. Immobilizing the compound on a gold surface (e.g., via thiol linkers) enables electrochemical sensing. Fluorescence-based assays using anthracene conjugates can detect binding through quenching effects .

Q. What analytical techniques are most effective for characterizing trace impurities in this compound samples?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.